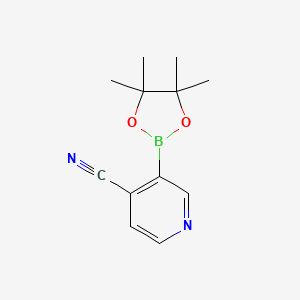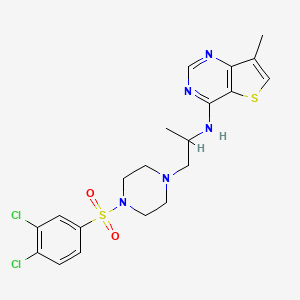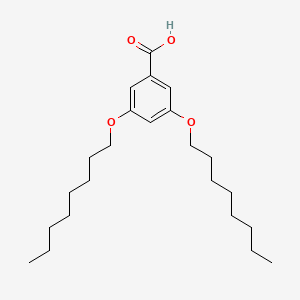
3,5-Bis(octyloxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(octyloxy)benzoic acid: is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of two octyloxy groups attached to the benzene ring at the 3 and 5 positions. This compound is a white crystalline powder that is insoluble in water but soluble in organic solvents. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives can interact with various biological targets, influencing their function and activity .
Mode of Action
It’s known that benzoic acid derivatives can interact with their targets in a variety of ways, such as hydrogen bonding and π⋯π stacking interaction .
Biochemical Pathways
Benzoic acid derivatives are often involved in a wide range of biochemical processes, including sensing and photocatalysis .
Pharmacokinetics
It’s known that benzoic acid derivatives can be metabolized in the liver and excreted as hippuric acid .
Result of Action
It’s known that benzoic acid derivatives can have a wide range of effects, including antimicrobial activity and the ability to bind amino acids .
Action Environment
The action, efficacy, and stability of 3,5-Bis(octyloxy)benzoic acid can be influenced by various environmental factors. For example, it’s known that benzoic acid derivatives can degrade under sunlight or ultraviolet light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,5-Bis(octyloxy)benzoic acid typically involves the esterification of 3,5-dihydroxybenzoic acid with octanol. The reaction is carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion of the reaction, the product is purified through recrystallization from an appropriate solvent .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(octyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The octyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry: 3,5-Bis(octyloxy)benzoic acid is used as a building block in the synthesis of liquid crystalline materials. These materials have applications in display technologies, such as liquid crystal displays (LCDs), due to their unique optical properties .
Biology: In biological research, this compound is used as a probe to study the interactions between lipophilic molecules and biological membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, making it useful for membrane studies .
Medicine: The compound has potential therapeutic applications, particularly in the development of drug delivery systems. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of poorly soluble drugs .
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of specialty chemicals and polymers. Its unique chemical structure imparts desirable properties to the final products, such as improved thermal stability and mechanical strength .
Comparison with Similar Compounds
- 4-(Octyloxy)benzoic acid
- 3,4,5-Tris(octyloxy)benzoic acid
- 4-(Hexyloxy)benzoic acid
Comparison: 3,5-Bis(octyloxy)benzoic acid is unique due to the presence of two octyloxy groups at the 3 and 5 positions on the benzene ring. This specific substitution pattern imparts distinct physical and chemical properties to the compound, such as enhanced solubility in organic solvents and unique liquid crystalline behavior. In comparison, 4-(Octyloxy)benzoic acid has only one octyloxy group, which affects its solubility and liquid crystalline properties. Similarly, 3,4,5-Tris(octyloxy)benzoic acid, with three octyloxy groups, exhibits different thermal and mesomorphic properties compared to this compound .
Properties
IUPAC Name |
3,5-dioctoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-3-5-7-9-11-13-15-26-21-17-20(23(24)25)18-22(19-21)27-16-14-12-10-8-6-4-2/h17-19H,3-16H2,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTPNZPXBSQFKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC(=CC(=C1)C(=O)O)OCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10607226 |
Source


|
| Record name | 3,5-Bis(octyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87963-85-7 |
Source


|
| Record name | 3,5-Bis(octyloxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10607226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
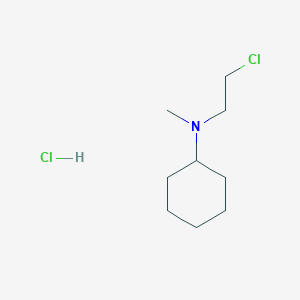


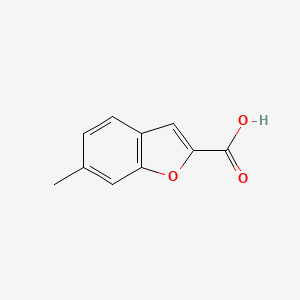

![Ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1369422.png)



